DK419's Orally Bioavailable PK Profile Enables In Vivo Studies at Doses 200x Lower Than Niclosamide
DK419 was designed to overcome the poor oral bioavailability of its parent compound, Niclosamide, a critical limitation for in vivo oncology studies. A direct head-to-head comparison of plasma concentrations in mice demonstrates this improvement. DK419 achieved a therapeutically relevant plasma concentration at an oral dose of 1 mg/kg [1]. In contrast, Niclosamide required an oral dose of 200 mg/kg to achieve a comparable plasma concentration [1]. This stark difference in required dosage is a primary, quantifiable advantage of DK419 for any in vivo application.
| Evidence Dimension | Oral Dose Required to Achieve Comparable Plasma Exposure in Mice |
|---|---|
| Target Compound Data | 1 mg/kg |
| Comparator Or Baseline | Niclosamide, 200 mg/kg |
| Quantified Difference | 200-fold lower dose for DK419 |
| Conditions | In vivo, NOD/SCID mice, oral gavage. Vehicle: 10% 1-methyl-2-pyrrolidinone and 90% PEG300. Plasma concentration measured by LC/MS-MS [1]. |
Why This Matters
This data provides a strong procurement justification: DK419's superior PK profile enables robust in vivo efficacy studies that are not feasible with Niclosamide due to practical limitations in compound quantity and solubility.
- [1] Wang, J., Lu, M., Hsu, D., Spasojevic, I., Zhang, Q., Lyerly, H. K., ... & Mook, R. A. (2018). Figure 5: Plasma concentration of DK419 vs. time in mice. Bioorganic & Medicinal Chemistry, 26(20), 5435-5442. View Source
